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molecular formula C10H5F3OS B1439025 6-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde CAS No. 863118-49-4

6-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde

Cat. No. B1439025
M. Wt: 230.21 g/mol
InChI Key: GFKKYNVBFYVYIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08518964B2

Procedure details

To N-methoxy-N-methyl-6-(trifluoromethyl)-1-benzothiophene-2-carboxamide as a solution in THF (0.2 M) at −15° C. was added a solution of LiAlH4 in THF (0.5 M) dropwise via an addition funnel. After stirring at −15° C. for an additional 30 min, an aqueous 1 N KHSO4 solution was added cautiously via an addition funnel. H2O was added followed by EtOAc. The layers were separated and the aqueous layer was extracted once more with EtOAc. The combined organic layers were washed with 1 N HCl, then washed with brine and dried over magnesium sulfate. The volatiles were removed under reduced pressure to obtain the title compound as an oil that solidified under high vacuum.
Name
N-methoxy-N-methyl-6-(trifluoromethyl)-1-benzothiophene-2-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CON(C)[C:4]([C:6]1[S:7][C:8]2[CH:14]=[C:13]([C:15]([F:18])([F:17])[F:16])[CH:12]=[CH:11][C:9]=2[CH:10]=1)=[O:5].[H-].[H-].[H-].[H-].[Li+].[Al+3].OS([O-])(=O)=O.[K+].O>C1COCC1.CCOC(C)=O>[F:17][C:15]([F:16])([F:18])[C:13]1[CH:12]=[CH:11][C:9]2[CH:10]=[C:6]([CH:4]=[O:5])[S:7][C:8]=2[CH:14]=1 |f:1.2.3.4.5.6,7.8|

Inputs

Step One
Name
N-methoxy-N-methyl-6-(trifluoromethyl)-1-benzothiophene-2-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CON(C(=O)C=1SC2=C(C1)C=CC(=C2)C(F)(F)F)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)[O-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Stirring
Type
CUSTOM
Details
After stirring at −15° C. for an additional 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted once more with EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed with 1 N HCl
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The volatiles were removed under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC(C1=CC2=C(C=C(S2)C=O)C=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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